molecular formula C29H24N2O7S3 B447516 DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE

Cat. No.: B447516
M. Wt: 608.7g/mol
InChI Key: MLFTWCYECCVMDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features multiple functional groups, including isoindole, quinoline, and dithiole moieties, which contribute to its diverse reactivity and potential utility in research and industry.

Preparation Methods

The synthesis of DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the isoindole moiety: This can be achieved through the reaction of phthalic anhydride with primary amines under acidic conditions.

    Quinoline synthesis: The quinoline ring can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.

    Dithiole ring formation: The dithiole ring can be introduced through the reaction of appropriate thioketones with sulfur sources.

    Final coupling: The final compound is obtained by coupling the intermediate products under specific conditions, such as using coupling agents like EDCI or DCC in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the isoindole or quinoline rings, using reagents such as alkyl halides or acyl chlorides.

    Hydrolysis: The ester groups in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

Scientific Research Applications

DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of advanced materials, such as polymers and dyes, due to its unique electronic properties.

Mechanism of Action

The mechanism of action of DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity through various pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

DIMETHYL 2-[1-[2-(1,3-DIOXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)ACETYL]-2,2,8-TRIMETHYL-3-THIOXO-2,3-DIHYDRO-4(1H)-QUINOLINYLIDEN]-1,3-DITHIOLE-4,5-DICARBOXYLATE can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall reactivity

Properties

Molecular Formula

C29H24N2O7S3

Molecular Weight

608.7g/mol

IUPAC Name

dimethyl 2-[1-[2-(1,3-dioxoisoindol-2-yl)acetyl]-2,2,8-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate

InChI

InChI=1S/C29H24N2O7S3/c1-14-9-8-12-17-19(28-40-21(26(35)37-4)22(41-28)27(36)38-5)23(39)29(2,3)31(20(14)17)18(32)13-30-24(33)15-10-6-7-11-16(15)25(30)34/h6-12H,13H2,1-5H3

InChI Key

MLFTWCYECCVMDR-UHFFFAOYSA-N

SMILES

CC1=C2C(=CC=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)CN4C(=O)C5=CC=CC=C5C4=O)(C)C

Canonical SMILES

CC1=C2C(=CC=C1)C(=C3SC(=C(S3)C(=O)OC)C(=O)OC)C(=S)C(N2C(=O)CN4C(=O)C5=CC=CC=C5C4=O)(C)C

Origin of Product

United States

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